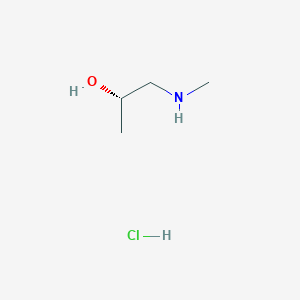

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, also known as MOPH, is a heterocyclic compound belonging to the oxadiazole family. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. MOPH is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Applications De Recherche Scientifique

Chemical and Biological Interactions

3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a derivative of 1,3,4-oxadiazole, a five-membered aromatic heterocycle. The structural features of the 1,3,4-oxadiazole ring, including a pyridine-like nitrogen atom, allow for effective binding with various enzymes and receptors through multiple weak interactions, leading to a wide range of bioactivities. This makes 1,3,4-oxadiazole derivatives, including 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, subjects of interest for developing therapeutic agents with diverse medicinal applications (Verma et al., 2019).

Synthetic Approaches and Potential Applications

The synthesis and functionalization of 1,3,4-oxadiazole cores, including compounds like 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, are critical for the development of new medicinal entities. Innovative methods for synthesizing these derivatives have been explored, highlighting their potential in treating various diseases. The versatility of the 1,3,4-oxadiazole ring as a pharmacophore suggests its utility in designing novel therapeutic agents with enhanced activity and reduced toxicity (Nayak & Poojary, 2019).

Diverse Pharmacological Properties

1,3,4-Oxadiazole derivatives, including the specific compound , exhibit a broad spectrum of pharmacological activities. They have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents, among others. The diverse biological activities of these compounds are attributed to their ability to interact with various biological targets, making them valuable scaffolds in drug discovery and development (Sharma et al., 2022).

Role in Metal-Ion Sensing

Beyond therapeutic applications, 1,3,4-oxadiazole derivatives, like 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, have been explored for their potential in metal-ion sensing. Their photoluminescent properties, combined with excellent thermal and chemical stability, make these compounds ideal candidates for developing chemosensors. This aspect underscores the versatility of 1,3,4-oxadiazole derivatives in various scientific and technological fields (Sharma et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves the reaction of 3-methyl-1,2,4-oxadiazole with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-methyl-1,2,4-oxadiazole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-1,2,4-oxadiazole is reacted with pyrrolidine in the presence of a suitable solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

Numéro CAS |

1361113-45-2 |

Formule moléculaire |

C7H12ClN3O |

Poids moléculaire |

189.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.